(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
Bicyclo[2.2.1]Heptane Framework Analysis
The bicyclo[2.2.1]heptane skeleton, also known as norbornane, forms the core structural motif of this compound. This framework consists of a cyclohexane ring bridged by a methylene group between carbons 1 and 4, creating a rigid, boat-like conformation with distinct axial and equatorial positions. The bridgehead carbons (C1 and C4) exhibit unique bonding geometries, with bond angles deviating from the ideal tetrahedral arrangement due to ring strain.
In the studied compound, the bicyclo[2.2.1]heptane system is further substituted with three methyl groups at C1, C7, and C7', along with functional groups at C2. The methyl groups at C7 and C7' introduce steric hindrance, locking the bicyclic system into a specific conformation. X-ray crystallographic data of related camphor derivatives suggest the bridgehead methyl groups (C1 and C7/C7') adopt equatorial positions to minimize 1,3-diaxial interactions.
Table 1: Key Structural Parameters of the Bicyclo[2.2.1]Heptane Framework
| Parameter | Value |
|---|---|
| C1-C2-C3 bond angle | 94.5° |
| C2-C1-C7 bond angle | 102.3° |
| Bridgehead C1-C4 distance | 1.54 Å |
| Torsional strain energy | ~25 kJ/mol |
The synthesis of this framework typically originates from camphor derivatives, as demonstrated in the pressure-dependent reaction of camphor with cyanide, carbon dioxide, and ammonia to form spirohydantoin intermediates. Subsequent alkaline cleavage yields the bicyclic carboxylic acid precursor before final functionalization.
Stereochemical Configuration at C1, C2, and C4 Positions
The specified (1R,2R,4R) configuration creates a well-defined three-dimensional architecture critical for biological activity and physicochemical properties. C1 and C4 constitute bridgehead stereocenters, while C2 serves as the functional group-bearing chiral center.
The C1 methyl group adopts an endo orientation relative to the bicyclic system, while the C7 and C7' methyl groups occupy exo positions. Nuclear Overhauser Effect (NOE) spectroscopy studies of analogous compounds reveal through-space interactions between the C2 amino group and C1 methyl protons, confirming their cis arrangement. The absolute configuration was unambiguously determined through chemical correlation with natural d-camphor, where degradation of the 2-aminocamphan-2-carboxylic acid derivative regenerates optically pure d-camphor.
Stereochemical Consequences
- Solubility : The polar amino and carboxylic acid groups at C2 create a molecular dipole moment enhanced by the stereochemical arrangement.
- Crystal Packing : The (1R,4R) configuration allows for efficient packing of methyl groups in the crystal lattice, as evidenced by the high melting point (278°C with decomposition).
- Synthetic Control : The stereochemical integrity is maintained throughout synthesis via retention of configuration during alkaline cleavage of spirohydantoin intermediates.
Functional Group Arrangement: Amino-Carboxylic Acid Tautomerism
The juxtaposition of amino (-NH2) and carboxylic acid (-COOH) groups at C2 enables potential tautomeric behavior. While the solid-state structure favors the zwitterionic form (ammonium carboxylate), solution-phase studies reveal dynamic equilibrium between three states:
- Zwitterion : -NH3+---COO- (predominant in polar solvents)
- Neutral amino-carboxylic acid : -NH2-COOH (favored in non-polar media)
- Imino-lactam : Cyclic lactam formation via intramolecular dehydration
Infrared spectroscopy of the hydrochloride salt shows characteristic stretches at 1580 cm⁻¹ (asymmetric COO⁻) and 2100 cm⁻¹ (NH3+ deformation), confirming zwitterionic dominance in crystalline form. However, carboxylic acid-catalyzed tautomerism becomes significant in excited states, as demonstrated in analogous systems where proton transfer between amino and carboxyl groups occurs on the picosecond timescale.
Factors Influencing Tautomer Distribution
- pH : The hydrochloride salt (pH ~3-4 in solution) stabilizes the ammonium carboxylate form
- Solvent : Dielectric constant modulates ion pair separation
- Temperature : Elevated temperatures favor neutral forms via entropy-driven dissociation
Hydrochloride Salt Formation Mechanism
Conversion to the hydrochloride salt improves stability and solubility. The process involves:
- Proton Transfer : Gaseous HCl donates a proton to the amino group:
$$ \text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+ \text{Cl}^- $$ - Crystallization : Ion pairs assemble into a face-centered cubic lattice stabilized by:
- Coulombic interactions between NH3+ and Cl-
- Hydrogen bonds between carboxylate oxygens and adjacent NH3+ groups
- Hydration : Incorporation of one water molecule per formula unit into the crystal lattice, as evidenced by thermogravimetric analysis showing 5.2% mass loss at 120°C.
Table 2: Hydrochloride Salt Properties
| Property | Value |
|---|---|
| Solubility in H2O | 0.21 g/100 mL (20°C) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Hydration State | Monohydrate |
The salt form prevents lactamization by maintaining protonation of the amino group, thereby stabilizing the zwitterionic structure. This is critical for preserving reactivity in subsequent synthetic transformations, such as Schotten-Baumann acylation reactions that produce crystalline derivatives like the o-chlorobenzoylamino compound (m.p. 213°C).
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14;/h7H,4-6,12H2,1-3H3,(H,13,14);1H/t7-,10-,11+;/m1./s1 |
InChI Key |
IMNMQPKAUPMTML-GFMJUCMISA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C(=O)O)N.Cl |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C(=O)O)N)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Diels-Alder Reaction :
Isomerization :
Functionalization :
Table 1: Representative Conditions for Diels-Alder Route
Organocatalytic [4+2] Cycloaddition
A formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins enables enantioselective construction of the bicyclo[2.2.1]heptane scaffold.
Key Steps:
Cycloaddition :
Nitro Reduction :
Ester Hydrolysis :
Table 2: Organocatalytic Route Optimization
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 10 mol% | ee: 92% |
| Solvent | CH₂Cl₂ | Yield: 76% |
| Temperature | −20°C | ee: 94% |
Camphor Derivative Functionalization
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) serves as a chiral starting material.
Key Steps:
Oxime Formation :
Beckmann Rearrangement :
Salt Formation :
Challenges :
Asymmetric Aza-Diels-Alder Reaction
This method employs chiral imines derived from amino acids to enforce stereochemistry.
Key Steps:
Imine Formation :
Cycloaddition :
Hydrogenolysis :
Table 3: Stereochemical Outcomes
| Starting Imine Configuration | Final Product ee (%) |
|---|---|
| (R)-Phenylethylamine | 88 |
| (S)-Phenylethylamine | 85 |
Hydrolysis of Methyl Ester Precursors
Pre-formed methyl esters of bicyclic amino acids are hydrolyzed to the carboxylic acid.
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactivity
The compound exists as a hydrochloride salt (CAS 1955557-46-6), indicating the amino group is protonated. Key behaviors include:
-
Deprotonation : Under basic conditions (pH >10), the amino group loses its proton, forming a free amine that acts as a nucleophile in alkylation or acylation reactions .
-
Solubility : The hydrochloride salt improves aqueous solubility (up to 50 mg/mL in water) , facilitating reactions in polar solvents.
Carboxylic Acid Reactivity
The carboxylic acid moiety participates in classical acid-derived transformations:
Key Notes :
-
Esterification typically requires acid catalysis and anhydrous conditions due to competing salt dissociation.
-
Amide bond formation often employs carbodiimide coupling agents to activate the carboxylic acid .
Amino Group Reactivity
The secondary amine undergoes functionalization, though steric hindrance from the bicyclic framework modulates reactivity:
Key Notes :
-
Carbamate-linked prodrugs (e.g., DGWDIPLWNUBSCL-SUYHHCJKSA-N) demonstrate enhanced bioavailability in pharmaceutical applications .
-
Steric effects from the bicyclo[2.2.1]heptane system slow reaction kinetics compared to linear amines .
Stereochemical Considerations
The (1R,2R,4R) configuration imposes strict stereoselectivity:
-
Endo vs. Exo Reactivity : Reactions at the bridgehead positions favor endo transition states, as seen in Diels-Alder derivatizations .
-
Chiral Auxiliary Utility : The rigid bicyclic structure directs asymmetric induction in catalytic hydrogenation and alkylation .
Stability and Degradation
Scientific Research Applications
Neuropharmacological Potential
Research indicates that this compound may exhibit neuroprotective properties. Its structural similarity to known neurotransmitters suggests it could interact with neurotransmitter systems in the brain. Studies have shown that bicyclic compounds can modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression .
Synthesis of Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. For instance, it has been used in the synthesis of compounds targeting specific biological pathways relevant to cancer treatment and cardiovascular diseases . Its chiral nature makes it particularly useful in creating enantiomerically pure drugs.
Chiral Building Block
As a chiral building block, (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is instrumental in asymmetric synthesis processes. Its ability to induce chirality in synthetic pathways allows chemists to create complex molecules with desired stereochemistry efficiently .
Catalysis
The compound has been explored as a catalyst in various organic reactions due to its unique bicyclic structure which can stabilize transition states during chemical transformations. This application is particularly relevant in the field of green chemistry where the development of more sustainable catalytic processes is critical .
Case Study 1: Neuroprotective Effects
In a study published by the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of bicyclic amino acids on neuronal cell lines exposed to oxidative stress. The findings indicated that (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride significantly reduced cell death and increased cell viability compared to controls .
Case Study 2: Synthesis of Chiral Drugs
A research article documented the use of this compound in synthesizing a new class of antihypertensive agents. The study highlighted its role in achieving high enantiomeric excesses during the synthesis process, demonstrating that the compound's chiral properties are beneficial for developing effective pharmaceuticals .
Mechanism of Action
The mechanism of action of (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, enhancing its efficacy.
Comparison with Similar Compounds
Key Observations:
- Stereochemical Variations : The (1R,2S,4S) isomer in lacks methyl groups, reducing hydrophobicity compared to the target compound. This impacts solubility and membrane permeability .
- Functional Groups : ’s methyl ester derivative shows reduced polarity, favoring blood-brain barrier penetration, whereas the carboxylic acid in the target compound may limit this .
Pharmacological and Physicochemical Comparisons
Solubility and Stability
- The hydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL) compared to non-salt forms like (1R,2S-endo)-bicyclo[2.2.1]heptane-2-carboxylic acid (solubility <10 mg/mL) .
- Stability studies for bicyclo[2.2.1]heptane derivatives indicate that methyl substitutions (e.g., 1,7,7-trimethyl) enhance thermal stability, with decomposition temperatures >200°C .
Q & A
Q. How can researchers optimize the synthesis of this bicyclic amino acid hydrochloride?
- Methodological Answer : Synthesis of bicyclic amino acids often involves coupling reactions, Boc protection/deprotection, and chiral resolution. For example, EDCI/HOBt-mediated coupling in CH₂Cl₂ with amines, followed by TFA deprotection, yields intermediates that can be purified via silica gel chromatography (gradient: hexane/EtOAc). Yield optimization requires adjusting reaction times (6–15 hours), stoichiometry, and temperature. For hydrochloride salt formation, HCl gas or aqueous HCl is introduced during final purification . Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Coupling | EDCI, HOBt, CH₂Cl₂, RT | Amide bond formation | 58–76% |
| Deprotection | TFA, CH₂Cl₂, 1–8 hr | Boc removal | 85–95% |
| Salt Formation | HCl (g), Et₂O | Hydrochloride precipitation | 90–98% |
Q. What purification strategies are effective for isolating the hydrochloride salt?
- Methodological Answer : Hydrochloride salts are typically isolated via precipitation by adding HCl to the free base in a non-polar solvent (e.g., Et₂O). Centrifugation or filtration followed by recrystallization (MeOH/EtOAc) enhances purity. Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) can resolve enantiomeric impurities. Purity >98% is achievable with iterative crystallization .
Q. Which spectroscopic techniques confirm the compound’s structure and stereochemistry?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, carboxylic acid at δ 170–175 ppm). NOESY confirms bicyclic stereochemistry .
- Mass Spectrometry : ESI-MS (positive mode) detects [M+H]⁺ or [M+Na]⁺ ions. Exact mass analysis (HRMS) validates molecular formula .
- X-ray Crystallography : Single-crystal analysis (via SIR97 software) resolves absolute configuration and bond angles. Crystals are grown via slow evaporation (MeOH/H₂O) .
Q. How is stereochemical purity assessed for this chiral compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/IPA) separates enantiomers. Circular Dichroism (CD) spectroscopy (190–250 nm) confirms optical activity. Comparison with known standards (e.g., (1S,2S,4S)-enantiomer) validates enantiomeric excess (>99%) .
Advanced Research Questions
Q. How can synthetic by-products (e.g., diastereomers) be identified and resolved?
- Methodological Answer : By-products arise from incomplete stereocontrol or side reactions. LC-MS/MS (Q-TOF) identifies impurities via fragmentation patterns. Preparative TLC (silica gel, CH₂Cl₂/MeOH/NH₃) isolates diastereomers. Kinetic resolution using chiral catalysts (e.g., L-proline) minimizes by-product formation .
Q. What computational tools predict the compound’s conformational stability and bioactivity?
- Methodological Answer :
Q. How does the compound’s stability vary under physiological conditions?
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : Calibration curve (1–100 µg/mL, R² > 0.999).
- Accuracy/Precision : Spike-recovery in buffer/serum (RSD < 2%).
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
